1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

Catalog No.
S6618568
CAS No.
1226805-38-4
M.F
C7H2ClF4NO2
M. Wt
243.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benze...

CAS Number

1226805-38-4

Product Name

1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

IUPAC Name

1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2ClF4NO2

Molecular Weight

243.54 g/mol

InChI

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

KVUKEOGHKXOQIL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(F)(F)F

The exact mass of the compound 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene is 242.9710186 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene (CAS 1226805-38-4) is an unsymmetrical polyhalogenated nitrobenzene building block utilized in advanced organic synthesis. It features a specific arrangement of orthogonal reactive sites: a fluorine atom activated by an adjacent nitro group for rapid nucleophilic aromatic substitution (SNAr), and a chlorine atom reserved for subsequent transition-metal-catalyzed cross-coupling [1]. This dual-reactivity profile, combined with the metabolic resistance imparted by the trifluoromethyl group, makes it a critical precursor for synthesizing multi-substituted anilines and asymmetric aromatic scaffolds in pharmaceutical and agrochemical discovery pipelines.

Attempting to substitute this specific compound with symmetric analogs, such as 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene or 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene, reduces synthetic efficiency and workflow compatibility. The dichloro analog requires significantly higher temperatures for SNAr, often leading to incomplete conversion or complex mixtures due to chlorine's poorer leaving-group ability in these systems [1]. Conversely, while the difluoro analog undergoes rapid SNAr, it leaves a residual fluorine atom that is highly resistant to standard palladium-catalyzed cross-coupling reactions, necessitating specialized catalyst systems. The specific chloro-fluoro asymmetry of this target compound is essential for executing sequential, chemoselective functionalizations without requiring protecting groups or harsh processing conditions.

Chemoselective SNAr Reactivity for Asymmetric Functionalization

In the synthesis of complex pharmaceutical intermediates, orthogonal reactivity is critical. 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene features a labile C-F bond that undergoes nucleophilic aromatic substitution (SNAr) with alkoxides or amines at 0–60 °C, yielding >60% of the desired asymmetric product while leaving the C-Cl bond intact [1]. In contrast, attempting this substitution with the symmetric 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene comparator requires elevated temperatures (>80 °C) and results in sluggish kinetics or mixtures of mono- and di-substituted products due to the poorer leaving-group ability of chlorine [2].

Evidence DimensionSNAr temperature and chemoselectivity
Target Compound DataRapid, highly regioselective displacement of fluorine at 0–60 °C (>60% yield)
Comparator Or Baseline1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene (>80 °C required, prone to mixtures)
Quantified DifferenceTarget enables a >20 °C reduction in reaction temperature with absolute chemoselectivity.
ConditionsSNAr with alkoxide/amine nucleophiles in THF or similar polar aprotic solvents.

Procurement of this specific fluoro-chloro building block guarantees orthogonal reactivity, enabling mild, protecting-group-free synthesis of asymmetric trifluoromethylated aromatics.

Downstream Cross-Coupling Compatibility

Following the initial SNAr reaction, the residual halogen must serve as a reliable handle for further scaffold elaboration. The target compound retains a C-Cl bond that readily undergoes standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at 80–100 °C using standard catalysts like Pd(dppf)Cl2 [1]. If a buyer were to substitute this with 1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene, the initial SNAr would proceed, but the residual C-F bond is notoriously inert to standard Pd catalysis, requiring specialized nickel catalysts and forcing conditions to achieve >50% conversion [2].

Evidence DimensionSuitability for standard transition-metal cross-coupling
Target Compound DataC-Cl bond undergoes oxidative addition with standard Pd catalysts at 80–100 °C
Comparator Or Baseline1,3-difluoro-2-nitro-5-(trifluoromethyl)benzene (residual C-F bond is inert to standard Pd)
Quantified DifferenceTarget allows the use of standard Pd catalysts, whereas the difluoro analog requires specialized Ni/Pd systems and higher activation energy.
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig cross-coupling protocols.

Buyers must select the chloro-fluoro analog to ensure the resulting intermediate can be easily and cost-effectively diversified using standard cross-coupling workflows.

Nitro-Group Mediated Activation for Low-Temperature Processing

The presence of the ortho-nitro group is essential for activating the adjacent halogens toward nucleophilic attack. In 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, the synergistic electron-withdrawing effects of the nitro and para-trifluoromethyl groups lower the activation energy for SNAr, permitting complete conversion at ≤60 °C [1]. By comparison, baseline analogs lacking the nitro group, such as 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, require forcing conditions (e.g., >120 °C in DMSO) to achieve >40% SNAr conversion [2]. Furthermore, the nitro group can be subsequently reduced to an aniline in >80% yield, providing a critical amine handle for final API assembly [3].

Evidence DimensionSNAr activation temperature and yield
Target Compound DataComplete SNAr conversion at ≤60 °C, followed by >80% nitro reduction yield
Comparator Or Baseline1-chloro-3-fluoro-5-(trifluoromethyl)benzene (requires >120 °C for moderate conversion)
Quantified DifferenceTarget lowers the required processing temperature by >60 °C while providing an essential reducible handle.
ConditionsNucleophilic aromatic substitution followed by standard nitro reduction (e.g., Fe/NH4Cl or Pd/C).

The nitro group is non-negotiable for buyers needing mild SNAr conditions and a subsequent amine handle for urea, amide, or sulfonamide formation.

Synthesis of Asymmetric Kinase Inhibitors

Procured for constructing highly substituted aniline cores where the 3-position requires an ether or amine linkage (installed via mild SNAr) and the 1-position requires an aryl or heteroaryl group (installed via standard Pd-catalyzed cross-coupling) [1].

Agrochemical Active Ingredient Development

Serves as a foundational building block for trifluoromethylated herbicides or insecticides, where the specific 1,2,3,5-substitution pattern dictates target binding affinity and the CF3 group ensures environmental and metabolic resistance [1].

Parallel Library Enumeration in Drug Discovery

Utilized in high-throughput parallel synthesis workflows, allowing medicinal chemists to rapidly diversify a single scaffold by sequentially varying the nucleophile, the cross-coupling partner, and the amine capping group without changing the core reaction conditions [1].

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

242.9710186 g/mol

Monoisotopic Mass

242.9710186 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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